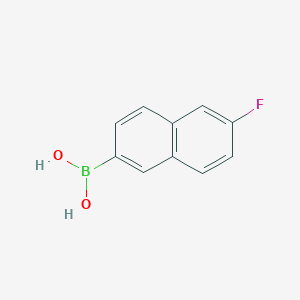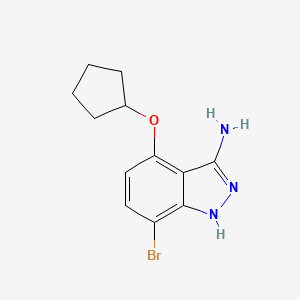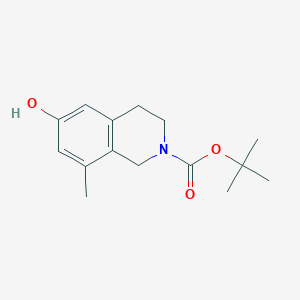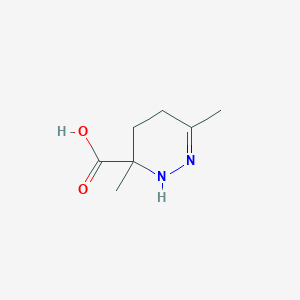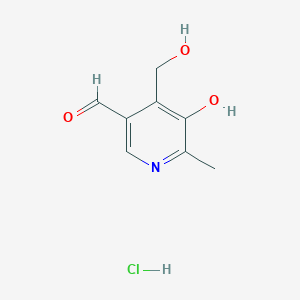
5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride is a chemical compound with a complex structure that includes a hydroxyl group, a hydroxymethyl group, and a methylnicotinaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride typically involves multiple steps. One common approach is the acid-catalyzed dehydration of biomass-derived hexoses, which produces intermediates such as 5-(hydroxymethyl)furfural . These intermediates can then undergo further chemical modifications to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic processes to ensure high yields and purity. The use of eco-friendly reagents and reaction conditions is emphasized to adhere to the principles of green chemistry .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. These metabolites can then interact with cellular receptors and signaling pathways to exert their effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethylfurfural (HMF): A well-known bio-based platform chemical with similar functional groups.
2(5H)-Furanone: Another compound with a furan ring structure and hydroxyl groups.
Uniqueness
5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its ability to be derived from renewable biomass sources also adds to its significance in sustainable chemistry .
Eigenschaften
Molekularformel |
C8H10ClNO3 |
|---|---|
Molekulargewicht |
203.62 g/mol |
IUPAC-Name |
5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2-3,11-12H,4H2,1H3;1H |
InChI-Schlüssel |
IJRYEEAKAHJPTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)C=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B11767646.png)
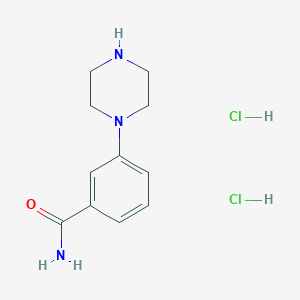
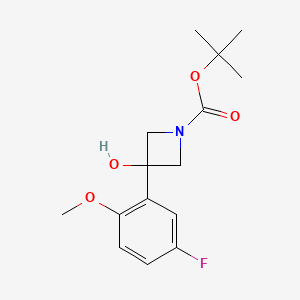

![2H-Pyrrolo[2,3-D]thiazole](/img/structure/B11767667.png)
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11767672.png)
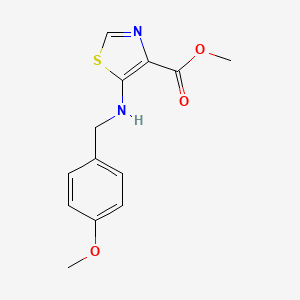

![4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11767688.png)
